molecular formula C37H37ClF2N6O7S2 B12425615 Cap-dependent endonuclease-IN-22

Cap-dependent endonuclease-IN-22

Cat. No.: B12425615
M. Wt: 815.3 g/mol
InChI Key: OZAXQHOPBHUFJA-RNMIFVGVSA-N
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Description

Cap-dependent endonuclease-IN-22 is a compound that functions as an inhibitor of cap-dependent endonuclease, an enzyme crucial for the transcription of viral RNA. This compound has garnered significant attention due to its potential antiviral properties, particularly against influenza viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cap-dependent endonuclease-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Common techniques used in industrial production include continuous flow chemistry and the use of automated reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Cap-dependent endonuclease-IN-22 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions are derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .

Scientific Research Applications

Cap-dependent endonuclease-IN-22 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its role in inhibiting viral replication, particularly in influenza viruses.

    Medicine: Explored as a potential antiviral drug for treating influenza and other viral infections.

    Industry: Utilized in the development of antiviral coatings and materials

Mechanism of Action

Cap-dependent endonuclease-IN-22 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the transcription of viral RNA. This inhibition prevents the virus from replicating its genetic material, thereby halting its proliferation. The compound binds to the active site of the enzyme, blocking its catalytic activity and disrupting the viral life cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cap-dependent endonuclease-IN-22 is unique due to its specific binding affinity and inhibitory potency against the cap-dependent endonuclease enzyme. Its structure-activity relationship studies have shown that certain modifications can significantly enhance its inhibitory activity compared to other similar compounds .

Properties

Molecular Formula

C37H37ClF2N6O7S2

Molecular Weight

815.3 g/mol

IUPAC Name

[2-[1-[[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9-oxo-12-sulfanylidene-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrochloride

InChI

InChI=1S/C37H36F2N6O7S2.ClH/c1-21(52-37(48)42(3)35-22(7-6-13-41-35)18-50-30(46)17-40-2)51-34-27(53)12-14-44-33(34)36(47)43-15-16-49-19-29(43)45(44)32-23-10-11-26(38)31(39)25(23)20-54-28-9-5-4-8-24(28)32;/h4-14,21,29,32,40H,15-20H2,1-3H3;1H/t21?,29-,32+;/m1./s1

InChI Key

OZAXQHOPBHUFJA-RNMIFVGVSA-N

Isomeric SMILES

CC(OC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=S)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(=O)N(C)C7=C(C=CC=N7)COC(=O)CNC.Cl

Canonical SMILES

CC(OC1=C2C(=O)N3CCOCC3N(N2C=CC1=S)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(=O)N(C)C7=C(C=CC=N7)COC(=O)CNC.Cl

Origin of Product

United States

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